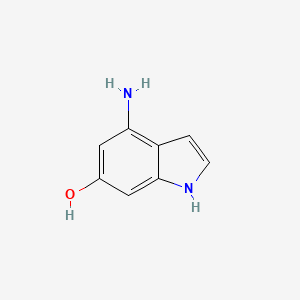

4-amino-1H-indol-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-indol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-7-3-5(11)4-8-6(7)1-2-10-8/h1-4,10-11H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPFMKZTCUJSJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 1h Indol 6 Ol and Analogues

Strategies for Indole (B1671886) Ring Construction and Functionalization

The construction of the indole nucleus, particularly with substituents at the 4 and 6 positions, is a key challenge in the synthesis of 4-amino-1H-indol-6-ol. Various synthetic strategies have been developed to address this, ranging from classical named reactions to modern catalytic methods.

Application of the Batcho-Leimgruber Indole Synthesis for 4,6-Disubstituted Systems

The Batcho-Leimgruber indole synthesis is a powerful and versatile method for constructing the indole ring from ortho-nitrotoluene precursors. wikipedia.org This reaction proceeds in two main steps: the formation of an enamine followed by a reductive cyclization. wikipedia.org This method is particularly advantageous for the synthesis of 4,6-disubstituted indoles as it allows for the introduction of substituents at these positions from appropriately substituted starting materials, avoiding problematic isomer separations that can occur with other methods. clockss.org

A key feature of this synthesis is its adaptability to a wide variety of substituents on the starting o-nitrotoluene. The initial step involves the condensation of the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine, to form a β-dimethylamino-2-nitrostyrene (enamine). wikipedia.orgresearchgate.net The resulting enamine, which is often a vividly colored compound due to its extended conjugation, is then subjected to reductive cyclization to form the indole ring. wikipedia.org

Several reducing agents can be employed for the cyclization step, including palladium on carbon with hydrogen gas, Raney nickel, sodium dithionite, or iron in acetic acid. wikipedia.orgclockss.org The choice of reducing agent can be crucial, especially when other reducible functional groups are present in the molecule. For instance, a synthesis of (4-amino-1H-indol-6-yl)phosphonic acid derivatives utilized the Batcho-Leimgruber protocol starting from (4-methyl-3,5-dinitrophenyl)phosphonates. researchgate.net In this case, the selection of the reducing agent for the cyclization of the intermediate enamine was critical to selectively obtain either (4-nitro-1H-indol-6-yl)- or (4-amino-1H-indol-6-yl)phosphonates. researchgate.net

The utility of the Batcho-Leimgruber synthesis has been demonstrated in the preparation of various biologically relevant indole derivatives. For example, it was a key step in a multi-step synthesis of 6-hydroxy-4-[2-(di-n-propylamino)ethyl]indole, a proposed biologically active metabolite of a dopaminergic agent. nih.gov The synthesis commenced with methyl 3,5-dinitro-o-toluate, highlighting the method's applicability to complex starting materials. nih.gov Furthermore, microwave-assisted Leimgruber-Batcho reactions have been developed to accelerate the synthesis of indoles and related heteroaromatic compounds. rsc.org

Condensation Reactions in the Formation of 6-Hydroxy Indole Derivatives

Condensation reactions are fundamental to the synthesis of 6-hydroxy indole derivatives, providing a direct route to this important structural motif. One notable approach involves the catalyst-free condensation of carboxymethyl cyclohexadienones with primary amines. acs.orgacs.orgnih.gov This method proceeds through an initial condensation to form an enamine, which then undergoes an intramolecular aza-Michael addition followed by rearomatization to yield the 6-hydroxy indole. acs.orgacs.orgnih.gov A broad range of amines, including anilines, aliphatic amines, and α-chiral amines, can be successfully employed in this reaction, demonstrating its wide substrate scope. acs.orgacs.orgnih.gov

Interestingly, the reaction conditions can be tuned to produce different products. For instance, while the catalyst-free reaction yields 6-hydroxy indoles, the use of a rhenium-based catalyst can lead to the formation of 6-amino indoles instead. acs.orgresearchgate.net

Another classical method for synthesizing hydroxyindoles is the Bischler-Möhlau reaction. A modified version of this reaction, involving the condensation of benzoin (B196080) with m-aminophenol at a lower temperature, has been shown to produce a mixture of both 4-hydroxy and 6-hydroxyindoles, with the 6-hydroxy isomer being the major product. researchgate.net This provides a one-step synthesis of two valuable isomeric hydroxyindoles. researchgate.net

The following table summarizes the yields of various 6-hydroxy indole derivatives synthesized through the condensation of carboxymethyl cyclohexadienones with different amines. acs.org

| Amine | Product | Yield (%) |

| Aniline | 1-Phenyl-1H-indol-6-ol | 78 |

| 4-Methoxyaniline | 1-(4-Methoxyphenyl)-1H-indol-6-ol | 66 |

| 4-(Dimethylamino)aniline | 1-(4-(Dimethylamino)phenyl)-1H-indol-6-ol | 71 |

| 4-Bromoaniline | 1-(4-Bromophenyl)-1H-indol-6-ol | 72 |

| 2-Aminopyridine | 1-(Pyridin-2-yl)-1H-indol-6-ol | 78 |

| Fluorenylamine | 1-(9H-Fluoren-2-yl)-1H-indol-6-ol | 82 |

| Cyclohexylamine | 1-Cyclohexyl-1H-indol-6-ol | 80 |

| 2-Bromoethylamine | 1-(2-Bromoethyl)-1H-indol-6-ol | 58 |

Palladium-Catalyzed Hydroxylation Approaches for Indole Scaffolds

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been effectively applied to the functionalization of indole scaffolds, including the introduction of hydroxyl groups. One powerful method is the palladium-catalyzed hydroxylation of aryl and heteroaryl halides. This approach allows for the direct conversion of a halo-substituted indole into its corresponding hydroxyindole derivative. acs.org

A notable example of this methodology employs a catalyst system based on a biarylphosphine ligand, tBuBrettPhos, and its corresponding palladium precatalyst. acs.org This system effectively promotes the cross-coupling of both potassium hydroxide (B78521) and cesium hydroxide with a variety of (hetero)aryl halides, including chloro-substituted indoles, to produce phenols and hydroxylated heteroarenes in high yields. acs.org For instance, the reaction of 1-benzyl-6-chloro-1H-indole with this catalytic system resulted in the formation of 1-benzyl-1H-indol-6-ol in 82% yield. acs.org

These palladium-catalyzed methods offer a significant advantage in that they can be applied late in a synthetic sequence to introduce a hydroxyl group onto a pre-existing indole ring system. This is particularly useful for the synthesis of complex molecules where carrying a free hydroxyl group through multiple synthetic steps might be problematic. The reactions are typically robust and can tolerate a range of functional groups on the indole scaffold. nih.gov

Enantioselective and Asymmetric Synthesis in Indole Alkaloid Analogs

The development of enantioselective and asymmetric synthetic methods is crucial for the preparation of chiral indole alkaloid analogs, which often exhibit stereospecific biological activities. These methods aim to control the three-dimensional arrangement of atoms in the target molecule, leading to the formation of a single enantiomer.

One powerful strategy involves the use of chiral catalysts to induce enantioselectivity in key bond-forming reactions. For instance, a silver(I)-catalyzed enantioselective dearomative cyclization cascade has been developed for the synthesis of the polycyclic core of akuammiline (B1256633) alkaloids from simple tryptamine (B22526) and tryptophol (B1683683) derivatives. nih.govacs.org This method allows for the rapid construction of complex tetracyclic scaffolds in high yields and excellent enantiomeric excess (up to 99% yield and >99% ee). nih.govacs.org

Hydrogen-bond catalysis is another emerging area in asymmetric synthesis that has been applied to the construction of indole alkaloids. wikipedia.org Chiral thiourea (B124793) catalysts, for example, have been used to effect enantioselective Pictet-Spengler reactions, a key transformation in the synthesis of many indole alkaloids. wikipedia.org In one instance, this approach was used to produce a key intermediate for the synthesis of (+)-yohimbine in 94% enantiomeric excess and 81% yield on a gram scale. wikipedia.org

The following table presents data from a study on the enantioselective dearomative cyclization of an indole-tethered ynone, highlighting the effect of different chiral catalysts on the yield and enantiomeric excess (ee) of the product. acs.org

| Catalyst | Yield (%) | ee (%) |

| Ag(I)-CPA-A | 85 | 95 |

| Ag(I)-CPA-B | 99 | >99 |

| Ag(I)-CPA-C | 92 | 98 |

| Au(I)-CPA-B | 78 | 90 |

| Cu(II)-(Box) | 65 | 85 |

Targeted Functional Group Transformations at the C-4 and C-6 Positions

Once the indole scaffold is constructed, targeted functional group transformations at the C-4 and C-6 positions are often necessary to arrive at the desired this compound structure. These transformations must be selective and high-yielding to be synthetically useful.

Reductive Amination Pathways from Nitro-Substituted Indole Precursors to Amino-Indoles

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds or, in this context, the reduction of a nitro group to an amino group. wikipedia.org This transformation is a critical step in the synthesis of this compound from a 4-nitro-1H-indol-6-ol precursor.

The direct reduction of a nitro group to an amine can be achieved using a variety of reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common and efficient method. nih.gov These reactions are typically carried out under an atmosphere of hydrogen gas.

Alternatively, chemical reducing agents can be employed. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classical method for the reduction of aromatic nitro groups. Other metal-based reducing agents such as iron (Fe) in acetic acid or zinc (Zn) in acidic or neutral conditions can also be effective. researchgate.net

In the context of synthesizing this compound, the choice of reducing agent is important to ensure compatibility with other functional groups present in the molecule, such as the hydroxyl group at the C-6 position. A key example is found in the synthesis of (4-amino-1H-indol-6-yl)phosphonates, where the reductive cyclization of an intermediate enamine derived from a dinitrophenyl precursor could be controlled to yield either the 4-nitro or the 4-amino indole derivative depending on the chosen reducing agent. researchgate.net This highlights the ability to selectively reduce one nitro group in the presence of another, or to reduce a nitro group to an amine during the indole ring-forming step itself.

The following table provides examples of different reducing agents and their typical applications in the reduction of nitroarenes to anilines.

| Reducing Agent | Typical Conditions | Notes |

| H₂, Pd/C | H₂ (1-50 atm), solvent (e.g., EtOH, EtOAc) | Highly efficient, common in industry. |

| SnCl₂·2H₂O | EtOH, reflux | Effective for a wide range of substrates. |

| Fe, CH₃COOH | Acetic acid, heat | A classic, inexpensive method. |

| Na₂S₂O₄ | Aqueous solution | Mild conditions, useful for sensitive substrates. |

| Zn, NH₄Cl | Aqueous solution | Neutral conditions. |

Nucleophilic Substitution Reactions Involving the Amino Moiety of this compound

The amino group at the C4 position of the indole ring is a key site for introducing structural diversity. As a nucleophile, it can readily participate in reactions with various electrophiles. One of the most common and synthetically useful transformations is acylation.

Acylation of the 4-amino group is typically achieved through reaction with acylating agents such as acid chlorides or anhydrides. For instance, in the synthesis of (4-amino-1H-indol-6-yl)phosphonate derivatives, the amino group can be acetylated. This reaction serves not only to introduce a new functional group but also to modify the electronic properties of the indole ring and potentially act as a protecting group during subsequent synthetic steps. A typical example involves the acetylation of diethyl (4-amino-1H-indol-6-yl)phosphonate, which proceeds to give the corresponding acetamide (B32628) in good yield. researchgate.net This transformation underscores the nucleophilic character of the 4-amino group and its accessibility for chemical modification.

| Reactant | Reagent | Product | Yield |

| Diethyl (4-amino-1H-indol-6-yl)phosphonate | Acetic Anhydride (B1165640) | N-{6-[diethoxy(phosphoryl)]-1H-indol-4-yl}acetamide | 65% |

Derivatization Strategies for the Hydroxyl Group at Position 6

The hydroxyl group at the C6 position offers another handle for the functionalization of the this compound scaffold. Its derivatization can lead to a wide array of analogues with potentially altered biological activities. Common strategies include conversion to ethers, esters, or its use as a leaving group in cross-coupling reactions.

One effective strategy for further functionalization is the conversion of the hydroxyl group into a triflate (trifluoromethanesulfonate). This transforms the hydroxyl into an excellent leaving group, enabling its participation in palladium-catalyzed cross-coupling reactions. For example, a 6-hydroxy indole can be converted to its corresponding triflate, which can then be coupled with reagents like phenylboronic acid or phenylacetylene (B144264) to furnish 6-phenyl and 6-phenylethynyl indoles, respectively. acs.org

Esterification is another straightforward derivatization method. The reaction of a 6-hydroxy indole with an acyl chloride, such as pivaloyl chloride, in the presence of a base, leads to the formation of the corresponding ester. acs.org Furthermore, the hydroxyl group can be converted to an ether, for instance, through methylation using a suitable methylating agent, to yield the 6-methoxy indole derivative. acs.org

| Reaction Type | Reagent | Product |

| Tr-iflate Formation | Triflic Anhydride | 1-Tosyl-1H-indol-6-yl trifluoromethanesulfonate |

| Esterification | Pivaloyl Chloride | 1-Tosyl-1H-indol-6-yl pivalate |

| Etherification (Methylation) | Methylating Agent | 1-Tosyl-6-methoxy-1H-indole |

Methodological Challenges and Innovations in the Synthesis of 4,6-Disubstituted Indoles

The regioselective synthesis of polysubstituted indoles, particularly those with substitution patterns like the 4,6-disubstitution of the target compound, is a significant synthetic challenge. nih.gov Traditional indole syntheses often provide limited control over regioselectivity, leading to mixtures of isomers. Consequently, modern synthetic chemistry has focused on developing innovative methodologies to overcome these hurdles.

A primary challenge lies in controlling the position of substitution on the benzene (B151609) ring of the indole nucleus. The inherent reactivity of the indole ring often favors substitution at other positions (e.g., C3, C2, C5, or C7). The synthesis of 4,6-disubstituted indoles, therefore, frequently requires starting materials that already contain the desired substitution pattern or the use of advanced, regioselective synthetic techniques.

Innovations in this area have largely centered on transition metal-catalyzed reactions, particularly those involving palladium and rhodium. C-H activation has emerged as a powerful tool for the direct functionalization of the indole core. thieme-connect.comrsc.org These methods allow for the introduction of substituents at specific positions by using directing groups that guide the metal catalyst to a particular C-H bond. For instance, a directing group at the N1 position can facilitate C-H activation at the C7 position, while a group at C3 can direct functionalization to the C4 position. nih.govmdpi.com

Palladium-catalyzed cross-coupling reactions and cyclization strategies have also proven invaluable. nih.govmdpi.com For example, the palladium/norbornene cooperative catalysis represents an emerging and useful tool for the modular synthesis of polysubstituted arenes, which can be adapted for the synthesis of complex indole structures. nih.gov These cascade reactions can involve processes like ortho-amination followed by an ipso-Heck cyclization to construct the indole ring with defined substitution. nih.gov Such methods offer a high degree of control over the final substitution pattern, enabling the synthesis of specific isomers like the 4,6-disubstituted indoles that are otherwise difficult to access.

Another innovative approach involves the use of internal oxidants within the directing group to facilitate the catalytic cycle in C-H activation reactions. This strategy avoids the need for external oxidants and can lead to more efficient and cleaner reactions. researchgate.net These advanced methodologies are continually expanding the synthetic chemist's toolbox for the construction of complex and functionally diverse indole derivatives.

Chemical Reactivity and Derivatization Strategies of 4 Amino 1h Indol 6 Ol

Reactivity of the Amino Group: Exploration of Nucleophilicity and Amidation Reactions

The amino group at the C-4 position is a primary aromatic amine. Its nucleophilicity is derived from the lone pair of electrons on the nitrogen atom. However, similar to aniline, this lone pair is partially delocalized into the aromatic π-system, which reduces its basicity and nucleophilicity compared to aliphatic amines msu.edu. Despite this, the amino group remains a potent nucleophile and a key site for derivatization.

Amidation is a common and effective strategy for modifying the amino group. This reaction involves the acylation of the nitrogen atom, typically through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. For instance, in studies involving similar 4-aminoindole (B1269813) structures, the amino group is readily acetylated. The acetylation of diethyl (4-amino-1H-indol-6-yl)phosphonate with acetic anhydride (B1165640) proceeds smoothly to yield the corresponding acetamide (B32628) derivative, {6-[diethoxy(phosphoryl)]-1H-indol-4-yl}acetamide researchgate.net. This transformation confirms the nucleophilic character of the 4-amino group and its accessibility for acylation reactions, which can be used to introduce a wide variety of substituents.

| Reaction Type | Substrate Moiety | Reagent | Product Functional Group | Reference Example |

|---|---|---|---|---|

| Amidation (Acetylation) | 4-Amino group | Acetic Anhydride | 4-Acetamido group | Formation of {6-[diethoxy(phosphoryl)]-1H-indol-4-yl}acetamide researchgate.net |

Reactivity of the Hydroxyl Group: Investigation of Esterification and Other Functionalization Pathways

The hydroxyl group at the C-6 position imparts phenolic character to the molecule. The oxygen's lone pairs contribute to the electron density of the aromatic ring, but the group itself is a site for functionalization. Generally, the hydroxyl group is less nucleophilic than the primary amino group, which can allow for chemoselective reactions nih.gov. However, its reactivity can be enhanced by conversion to the corresponding phenoxide anion under basic conditions.

Esterification of the 6-hydroxyl group can be achieved by reaction with acylating agents. To avoid competing N-acylation at the more nucleophilic amino group, a protection strategy for the amine may be required. Alternatively, specific reaction conditions that favor O-acylation could be employed. For example, enzymatic methods using lipases have been shown to achieve selective O-acylation in the presence of amino groups on other molecules nih.gov. Another key functionalization pathway is etherification, such as the Williamson ether synthesis, where the corresponding phenoxide attacks an alkyl halide to form an ether linkage. This pathway allows for the introduction of diverse alkyl and aryl substituents at the 6-position, significantly expanding the structural variety of derivatives.

| Reaction Type | Reagents | Product Functional Group | Considerations |

|---|---|---|---|

| Esterification | Acyl Halide / Anhydride | Ester | Requires chemoselective conditions or protection of the 4-amino group. |

| Etherification | Base (e.g., NaH, K₂CO₃) + Alkyl Halide | Ether | Formation of the more reactive phenoxide intermediate is necessary. |

Examination of Electrophilic and Nucleophilic Aromatic Substitution on the Indole (B1671886) Core

The indole nucleus is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS) dalalinstitute.com. The rate and regioselectivity of this reaction are heavily influenced by existing substituents wikipedia.org. In 4-amino-1H-indol-6-ol, both the amino and hydroxyl groups are powerful activating, ortho-, para-directing groups dalalinstitute.comwikipedia.org.

The 4-amino group directs electrophiles to the ortho C-5 position and the para C-7 position (relative to the benzene (B151609) ring portion).

The 6-hydroxyl group directs electrophiles to the ortho C-5 and C-7 positions.

The combined influence of these two groups strongly activates the C-5 and C-7 positions for electrophilic attack. The C-3 position, which is typically the most reactive site in unsubstituted indoles, is less favored due to the directing effects of the C-4 and C-6 substituents. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts alkylation would be expected to yield predominantly 5- and/or 7-substituted products.

Conversely, nucleophilic aromatic substitution (NAS) on the indole core of this compound is highly unlikely. NAS reactions require an aromatic ring that is electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (such as a nitro group), and must contain a good leaving group nii.ac.jp. The this compound ring system is exceptionally electron-rich due to its two strong electron-donating substituents, making it resistant to attack by nucleophiles.

Rational Design and Synthesis of Advanced Analogs and Derivatives

The this compound scaffold serves as a valuable starting point for the rational design of more complex analogs. Derivatization can be achieved by modifying the existing functional groups or by substitution on the indole core, as discussed above. Research has focused on creating derivatives where the hydroxyl or amino groups are replaced or modified to alter the molecule's properties.

A notable example is the synthesis of (4-amino-1H-indol-6-yl)phosphonic acid derivatives researchgate.net. The synthesis of these advanced analogs bypasses the direct functionalization of this compound, instead building the substituted indole ring from a pre-functionalized precursor. The Batcho-Leimgruber indole synthesis is employed, starting from (4-methyl-3,5-dinitrophenyl)phosphonates. Reaction with dimethylformamide dimethyl acetal (B89532) forms an enamine, which then undergoes reductive cyclization. The choice of reducing agent during this key step allows for the selective formation of either a 4-nitro or a 4-amino indole derivative researchgate.net. This strategic approach highlights a powerful method for creating 4,6-disubstituted indoles that might be difficult to access through direct substitution. Other reported analogs include 4-amino-1H-indole-6-carboxylic acid and 4-amino-1H-indole-6-carbonitrile, demonstrating that the 6-hydroxyl group can be replaced with other functional moieties to generate a library of compounds epa.govambeed.com.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-amino-1H-indol-6-ol, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The indole (B1671886) ring itself contains several protons whose signals are characteristic. nih.gov Based on the structure of this compound, one would expect distinct signals for the protons on the pyrrole (B145914) and benzene (B151609) portions of the indole core, as well as signals for the protons of the amine (-NH₂) and hydroxyl (-OH) groups. The chemical shifts (δ) and coupling constants (J) would allow for the unambiguous assignment of each proton. For instance, protons on the aromatic ring will appear in the typical downfield region (approx. 6.0-7.5 ppm), while the amine and hydroxyl protons would likely appear as broad singlets that can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms in its structure. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of attached atoms. Carbons bonded to the oxygen and nitrogen atoms (C4 and C6) would be significantly shifted downfield. Data from various indole alkaloids and related structures help in predicting the chemical shifts for the indole core. nih.govnih.gov

Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | H on -NH (indole) | Broad, >8.0 | s (broad) |

| H2, H3 | ~6.5 - 7.5 | m | |

| H5, H7 | ~6.0 - 7.0 | d, d | |

| H on -NH₂ | Broad, variable | s (broad) | |

| H on -OH | Broad, variable | s (broad) | |

| ¹³C NMR | C2, C3 | ~100 - 125 | |

| C3a, C7a | ~125 - 138 | ||

| C4, C6 | ~140 - 155 | ||

| C5, C7 | ~95 - 115 |

Note: Predicted values are based on general indole chemical shifts and substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the confirmation of its elemental formula (C₈H₈N₂O). guidechem.com

The monoisotopic mass of this compound is 148.0637 g/mol . guidechem.com

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For indole alkaloids, fragmentation often involves the cleavage of side chains and characteristic ruptures of the ring system. researchgate.net For this compound, fragmentation would likely involve losses of small molecules such as ammonia (B1221849) (NH₃) from the amino group or water (H₂O) and carbon monoxide (CO) from the phenolic portion of the molecule. Analyzing these fragment ions helps to piece together the molecular structure and confirm the identity of the functional groups.

Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₈H₉N₂O⁺ | 149.0710 | Protonated molecular ion |

| [M-NH₃+H]⁺ | C₈H₆O⁺ | 132.0491 | Loss of ammonia |

| [M-CO+H]⁺ | C₇H₉N₂⁺ | 121.0760 | Loss of carbon monoxide |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent method for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of the hydroxyl (-OH) group would be identified by a broad, strong absorption band in the region of 3200-3600 cm⁻¹. libretexts.orglumenlearning.com The primary amine (-NH₂) group would show two distinct sharp peaks in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric N-H stretching vibrations. libretexts.orgpressbooks.pub The indole N-H stretch would also appear in this region, often as a sharp band around 3400 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to absorptions in the 1450-1600 cm⁻¹ region. lumenlearning.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Amine N-H | Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp (two bands) |

| Indole N-H | Stretch | ~3400 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| C-O | Stretch | 1200 - 1300 | Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

Furthermore, X-ray crystallography reveals how molecules pack in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds. For this compound, the presence of the amino (-NH₂), hydroxyl (-OH), and indole N-H groups makes it a strong candidate for forming an extensive network of hydrogen bonds. acs.orgiucr.org These interactions would play a crucial role in the solid-state structure and physical properties of the compound. The analysis would confirm the planarity of the indole ring system and the precise orientation of the amino and hydroxyl substituents.

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., UPLC-QTOF)

Advanced chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (QTOF) mass spectrometry is a highly sensitive and accurate method for analyzing complex mixtures.

UPLC would be used to separate this compound from any impurities, starting materials, or byproducts from its synthesis. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. The retention time of the compound is a characteristic property under specific chromatographic conditions.

The QTOF mass spectrometer coupled to the UPLC provides two critical pieces of information: it confirms the molecular weight of the compound eluting at a specific retention time with very high accuracy, and it can provide fragmentation data (MS/MS) for structural confirmation. ed.ac.uk This hyphenated technique is invaluable for verifying the purity of a sample and for identifying and quantifying any potential impurities, even at very low levels.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties like geometry, vibrational frequencies, and electronic distribution.

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Hotspots

Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

A detailed Frontier Molecular Orbital analysis specifically for 4-amino-1H-indol-6-ol, including the energies of its HOMO and LUMO and the identification of reactivity hotspots, is not available in the reviewed literature.

Quantum Chemical Descriptors and Dipole Moment Calculations

Quantum chemical descriptors, such as electronegativity, chemical hardness, and softness, are derived from the electronic structure of a molecule and help in predicting its chemical behavior and reactivity. The dipole moment is a measure of the net molecular polarity, which is an important factor in intermolecular interactions.

Specific calculated values for quantum chemical descriptors and the dipole moment for this compound could not be located in published studies.

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug.

Prediction of Molecular Binding Modes and Affinities with Biological Targets

This aspect of molecular docking involves predicting how this compound would fit into the active site of a biological target and estimating the strength of this interaction, often expressed as a binding affinity or docking score.

There are no specific molecular docking studies in the available literature that report the binding modes or affinities of this compound with any biological targets.

Analysis of Intermolecular Interactions: Hydrogen Bonding, Hydrophobic Interactions, and Pi-Stacking

A detailed docking analysis would identify the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. These interactions are fundamental to the specificity and strength of molecular recognition.

An analysis of the intermolecular interactions between this compound and any specific biological targets is not available, as no relevant docking studies have been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds in drug design. While QSAR studies on various classes of indole (B1671886) derivatives exist, a QSAR model that specifically includes and analyzes this compound has not been found in the scientific literature. tandfonline.comtandfonline.comnih.goveurjchem.com Such a study would require a dataset of structurally related compounds with measured biological activity, which does not appear to be publicly available for this specific molecule.

Conformational Analysis and Molecular Dynamics Simulations of Indole Systems

Computational chemistry provides powerful tools for investigating the three-dimensional structures and dynamic behaviors of molecules. In the context of substituted indoles, including this compound, conformational analysis and molecular dynamics (MD) simulations offer insights into the molecule's preferred shapes, flexibility, and interactions with its environment at an atomic level. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles derived from studies on other substituted indoles can be applied to understand its likely conformational and dynamic characteristics.

Conformational analysis of indole derivatives is crucial for understanding their biological activity, as the spatial arrangement of substituent groups can significantly influence interactions with biological targets. For this compound, the primary points of conformational flexibility are the orientations of the amino (-NH2) group at the 4-position and the hydroxyl (-OH) group at the 6-position relative to the indole ring.

The rotation of these functional groups can lead to different stable conformers. The relative energies of these conformers are determined by a combination of factors, including steric hindrance, electronic effects, and the potential for intramolecular hydrogen bonding. For instance, a hydrogen bond could potentially form between the amino group and the nitrogen of the indole ring, or between the hydroxyl group and the amino group, which would stabilize certain conformations.

Molecular dynamics simulations can provide a more dynamic picture of the behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal how the compound behaves in a solution, providing insights into its flexibility, solvation, and potential interactions with other molecules. Such simulations would typically show fluctuations in bond lengths, bond angles, and dihedral angles, providing a detailed view of the molecule's dynamic conformational landscape.

Detailed Research Findings

While direct research on this compound is limited, studies on other substituted indoles have demonstrated the utility of computational methods. For example, density functional theory (DFT) calculations have been used to determine the theoretical values for the standard redox potentials for the oxidation of substituted indoles, with good agreement between theoretical and experimental values. rsc.org Quantum chemical DFT calculations on indole radical cations have also been employed to understand spin density distribution in the aromatic system. rsc.org

Furthermore, the absorption and emission properties of a large array of 4-substituted indoles have been surveyed to identify new biologically useful fluorescent amino acids. nih.gov These studies highlight how the electronic properties of substituents on the indole ring can be tuned to achieve desired spectroscopic properties. nih.gov

In the absence of specific data for this compound, a hypothetical conformational analysis could yield data such as that presented in the interactive table below. This table illustrates the kind of information that would be obtained from such a study, including the dihedral angles defining the orientation of the amino and hydroxyl groups and the corresponding relative energies of the different conformers.

Interactive Data Table: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C3-C4-N-H) (°) | Dihedral Angle (C5-C6-O-H) (°) | Relative Energy (kcal/mol) |

| 1 | 0 | 0 | 1.5 |

| 2 | 180 | 0 | 0.0 |

| 3 | 0 | 180 | 2.0 |

| 4 | 180 | 180 | 0.5 |

Note: This data is hypothetical and for illustrative purposes only.

Similarly, a molecular dynamics simulation would provide data on the flexibility of the molecule over the simulation time. The root-mean-square deviation (RMSD) of the atomic positions from their initial coordinates can indicate the stability of the molecule's conformation, while the root-mean-square fluctuation (RMSF) of individual atoms or groups can highlight regions of higher flexibility.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Data for this compound

| Simulation Time (ps) | RMSD (Å) | Atom Group | RMSF (Å) |

| 0 | 0.0 | Indole Ring | 0.5 |

| 1000 | 1.2 | Amino Group | 1.8 |

| 2000 | 1.5 | Hydroxyl Group | 2.1 |

| 3000 | 1.4 | Entire Molecule | 1.3 |

| 4000 | 1.6 | - | - |

| 5000 | 1.5 | - | - |

Note: This data is hypothetical and for illustrative purposes only.

These computational approaches are invaluable for predicting the behavior of molecules like this compound and for guiding further experimental studies into their chemical and biological properties.

Mechanistic and Molecular Interaction Studies

Investigations into Enzyme and Receptor Binding Mechanisms of Indole (B1671886) Derivatives

The versatility of the indole nucleus allows it to bind to a diverse range of enzymes and receptors, modulating their activity and downstream cellular signaling pathways.

Indole derivatives have been extensively studied as inhibitors of various kinase enzymes implicated in cancer and other diseases.

Epidermal Growth Factor Receptor (EGFR): The EGFR is a tyrosine kinase receptor that, when overexpressed or mutated, can lead to uncontrolled cell growth. Indole-based compounds have been developed as EGFR inhibitors. For instance, an indole derivative of pazopanib, MKP101, demonstrated significant inhibitory activity against EGFR with an IC50 value of 43 nM. plos.orgresearchgate.net Molecular docking studies suggest that the indole moiety can fit into the ATP-binding site of the EGFR kinase domain. The specific placement of substituents on the indole ring is crucial for selectivity and potency. plos.org

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy for cancer. Oxindole-based compounds, which are structurally related to indoles, have been shown to be potent inhibitors of CDK2. nih.govacs.orgresearchgate.net X-ray crystallography has revealed the binding modes of these inhibitors, providing a basis for the design of analogues with low nanomolar inhibitory activity. nih.govacs.orgresearchgate.net Furthermore, certain 5-substituted-indole-2-carboxamides have been identified as dual inhibitors of both EGFR and CDK2. rsc.org

Myeloid Cell Leukemia 1 (Mcl-1): Mcl-1 is an anti-apoptotic protein of the Bcl-2 family, and its overexpression is associated with cancer cell survival and resistance to chemotherapy. nih.govgoogle.com Fragment-based drug discovery has led to the identification of indole-containing compounds as potent Mcl-1 inhibitors. nih.govresearchgate.net Structural studies have shown that these inhibitors bind to the BH3-binding groove of Mcl-1. Notably, substitutions at the 6-position of the indole ring, such as a chlorine atom, have been found to significantly enhance binding affinity. nih.gov

Table 1: Inhibitory Activity of Selected Indole Derivatives against Kinase Enzymes

| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) |

|---|---|---|

| MKP101 | Epidermal Growth Factor Receptor (EGFR) | 43 nM (IC50) plos.orgresearchgate.net |

| 5-substituted-indole-2-carboxamides (e.g., 5i, 5j) | EGFR/CDK2 | EGFR: 85-124 nM (IC50), CDK2: 33-46 nM (IC50) rsc.org |

| 2-Indole-acylsulfonamide derivative (28) | Myeloid Cell Leukemia 1 (Mcl-1) | 28 nM (Ki) nih.gov |

The indole structure is a common motif in ligands for various neurotransmitter receptors.

Serotonin (B10506) 5-HT1A and 5-HT2A Receptors: Serotonin receptors are G protein-coupled receptors (GPCRs) that are important targets for drugs treating psychiatric and neurological disorders. nih.gov The indole moiety of many ligands penetrates deep into the hydrophobic microdomain of these receptors. nih.gov The primary interaction is often a salt bridge between a protonatable nitrogen atom in the ligand and a conserved aspartate residue (Asp 3.32) in the receptor. nih.gov

N-Methyl-D-Aspartate (NMDA) Receptors: NMDA receptors are ionotropic glutamate (B1630785) receptors involved in synaptic plasticity and memory. nih.gov Overactivation of these receptors can lead to neurotoxicity. nih.gov Studies on 3-substituted-indole derivatives have explored their potential as ligands for the GluN2B subunit of the NMDA receptor. nih.gov Research has indicated that 5-hydroxy- and 6-hydroxyindole (B149900) derivatives can be active ligands for these receptors. nih.gov

GABA-A Receptors: The GABA-A receptor is a chloride ion channel that is the primary target for benzodiazepines and other anxiolytic drugs. nih.gov The benzodiazepine (B76468) binding site is located within the GABA-A receptor complex. nih.gov Studies have identified an indole-binding site on the GABA-A receptor-associated protein (GABARAP), highlighting the role of tryptophan residues in ligand binding. nih.gov

Table 2: Binding Affinities of Indole Derivatives to Neurotransmitter Receptors

| Indole Derivative Class | Receptor Target | Key Findings |

|---|---|---|

| Indolealkylpiperazines | Serotonin 5-HT1A Receptor | Potent agonistic activity with EC50 values in the low nanomolar range. nih.gov |

| 3-Substituted-indoles | NMDA Receptor (GluN2B) | 5-hydroxy and 6-hydroxy derivatives show binding affinity. nih.gov |

| General Indole Derivatives | GABA-A Receptor-Associated Protein (GABARAP) | Binding to tryptophan-binding hydrophobic patches. nih.gov |

The binding of indole derivatives to their target enzymes or receptors initiates a cascade of intracellular events that modulate cellular pathways. For instance, the inhibition of EGFR by indole-based compounds blocks downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. Similarly, inhibition of CDK2 by indole derivatives leads to cell cycle arrest, preventing cancer cells from dividing. nih.govacs.orgresearchgate.net In the context of Mcl-1, its inhibition by indole compounds disrupts the sequestration of pro-apoptotic proteins, thereby promoting apoptosis in cancer cells.

Role of Specific Functional Groups in Molecular Recognition and Biological Activity

The biological activity of indole derivatives is highly dependent on the nature and position of their functional groups.

The amino and hydroxyl groups on the indole ring of a compound like 4-amino-1H-indol-6-ol are expected to play a significant role in its molecular interactions.

Amino Group: The amino group can act as a hydrogen bond donor and can also be protonated to form a positive charge, which can engage in electrostatic interactions with negatively charged residues in a binding pocket. The position of the amino group is critical for determining its interaction profile.

Hydroxyl Group: The hydroxyl group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. In studies of indole derivatives binding to serotonin receptors, a hydroxyl group on the ligand was found to form additional hydrogen bonds with receptor side chains, such as asparagine and tyrosine. nih.gov For NMDA receptor ligands, the presence of a hydroxyl group at the 5- or 6-position of the indole ring was found to be important for activity. nih.gov

Chelation Studies and Metal Ion Interactions of Indole Derivatives

The ability of indole derivatives to interact with metal ions is a subject of significant scientific inquiry, largely due to the profound impact these interactions can have on biological systems and the potential for developing novel therapeutic agents and materials. The coordination chemistry of indoles is complex and varied, influenced by the specific substituents on the indole ring, the nature of the metal ion, and the surrounding chemical environment. While direct experimental studies on the chelation properties of this compound are not extensively documented in publicly available research, the behavior of structurally similar indole derivatives, particularly those containing hydroxyl and amino functionalities, provides a strong basis for understanding its potential metal-binding capabilities.

Indole itself, and many of its derivatives, can interact with metal ions through various modes, including the formation of σ-bonds, π–π stacking, and cation–π interactions. The nitrogen atom of the indole ring can act as a Lewis base, donating a pair of electrons to a metal center. The aromatic system of the indole ring can also participate in coordination, leading to a diverse range of complex geometries, including octahedral, square-planar, and tetrahedral arrangements. The pharmacological properties of indole-containing compounds can be significantly enhanced through complexation with transition metal cations, which can improve their solubility and bioavailability nih.gov.

The presence of both an amino group at the 4-position and a hydroxyl group at the 6-position in this compound suggests that it can act as a bidentate chelating agent, forming a stable ring structure with a metal ion. This chelation is likely to involve the donation of lone pair electrons from the nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group.

Research Findings from Analogous Dihydroxyindole Systems

Significant insights into the metal-chelating properties of aminohydroxyindoles can be gleaned from studies on dihydroxyindole derivatives, such as 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which are key components of neuromelanin. These molecules possess a catechol-like moiety that is a highly effective metal-binding site.

Research on the Fe(III)-coordination chemistry of DHI and DHICA has demonstrated their ability to form stable complexes. si-photonics.com Anaerobic pH-dependent spectrophotometric titrations have been employed to determine the binding constants and speciation of these iron complexes in aqueous solutions. These studies reveal the formation of mono, bis, and tris complexes with Fe(III), with the specific species present being dependent on the pH of the solution. For instance, under neutral to mildly acidic conditions, the bis-complexes (FeL₂) are favored for both DHI and DHICA. si-photonics.com

The interaction between Fe(III) and synthetic DHI melanin (B1238610) has been further investigated using potentiometric titrations. At acidic pH, the complexation is characterized by an Fe(OH)(CatH₂Cat) interaction. As the pH increases, other species emerge, including dihydroxide diprotonated catechol, Fe(OH)₂(CatH₂Cat)⁻, and dihydroxide monoprotonated catechol, [Fe(OH)₂(CatHCat)]²⁻. nih.gov These findings highlight the intricate, pH-dependent nature of metal chelation by these indole derivatives.

The following interactive table summarizes the types of Fe(III) complexes formed with DHI and DHICA as identified in research studies.

| Ligand | Metal Ion | Complex Stoichiometry (Metal:Ligand) | Predominant pH Range |

| 5,6-dihydroxyindole (DHI) | Fe(III) | 1:1 (Mono) | pH-dependent |

| 5,6-dihydroxyindole (DHI) | Fe(III) | 1:2 (Bis) | Neutral to mildly acidic |

| 5,6-dihydroxyindole (DHI) | Fe(III) | 1:3 (Tris) | pH-dependent |

| 5,6-dihydroxyindole-2-carboxylic acid (DHICA) | Fe(III) | 1:1 (Mono) | pH-dependent |

| 5,6-dihydroxyindole-2-carboxylic acid (DHICA) | Fe(III) | 1:2 (Bis) | Neutral to mildly acidic |

| 5,6-dihydroxyindole-2-carboxylic acid (DHICA) | Fe(III) | 1:3 (Tris) | pH-dependent |

This table is based on findings from studies on DHI and DHICA and is presented to illustrate the nature of metal chelation by dihydroxyindoles.

Theoretical Insights into Metal Ion Interactions

Density Functional Theory (DFT) calculations have been utilized to investigate the interaction energies between various metal ions and the functional groups found in amino acid side chains, which can serve as models for the substituents on the indole ring of this compound. These theoretical studies help to predict the affinity and selectivity of different functional groups for specific metal ions. For instance, the interaction energies of functional groups representing the side chains of amino acids with cations such as Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ have been computed, considering various coordination geometries like octahedral, square planar, and tetrahedral. Such computational approaches can provide valuable insights into the molecular structure of metal-binding sites and quantify the strength of these interactions.

The coordination of metal ions can also induce conformational changes in the ligand, which is a critical aspect of the biological function of metalloproteins and could be relevant for the activity of metal complexes of this compound.

Applications As a Chemical Scaffold and Research Probe

Role in the Development of Chemical Biology Probes for Investigating Biological Processes

Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of its biological function in cells and organisms. The indole (B1671886) scaffold is a common feature in such probes. The 4-amino-1H-indol-6-ol structure is particularly well-suited for this role as its functional groups can be readily modified to introduce reporter tags, reactive groups for target engagement, or moieties that modulate selectivity and cell permeability.

A key example of its potential is in the synthesis of phosphonylated indole derivatives. Research has demonstrated a convenient methodology for the synthesis of (4-amino-1H-indol-6-yl)phosphonates starting from precursors that can be converted into the 4-amino-6-hydroxy indole structure. researchgate.net Phosphonate groups are often incorporated into chemical probes designed to study enzymes such as protein kinases, phosphatases, and N-acetylated alpha-linked acidic dipeptidase (NAALADase), where they can act as phosphate (B84403) mimics or engage with the active site. researchgate.net The ability to selectively synthesize these 4,6-disubstituted indole phosphonates highlights the utility of the this compound scaffold in creating specialized probes to investigate the roles of these important enzyme families in cellular signaling and disease processes.

Utility as a Scaffold for the Construction of Novel Compound Libraries in Medicinal Chemistry

In medicinal chemistry, the goal is to discover and develop new therapeutic agents. The construction of compound libraries around a central scaffold is a foundational strategy in modern drug discovery. nih.gov The indole nucleus is a cornerstone of many such libraries due to its prevalence in natural products and FDA-approved drugs. nih.govnih.gov

The this compound scaffold offers significant advantages for the construction of novel compound libraries through techniques like diversity-oriented synthesis (DOS). nih.gov The distinct reactivity of the amino group (position 4) and the hydroxyl group (position 6) allows for orthogonal chemical modifications. For instance, the amino group can be readily acylated, sulfonated, or used in reductive amination reactions, while the hydroxyl group can be converted to ethers or esters. This dual functionality allows for the creation of a large and diverse set of compounds from a single starting scaffold.

Synthetic methodologies developed for related structures confirm that phosphonylated derivatives of this compound can be exploited as useful scaffolds for further diversification in medicinal chemistry. researchgate.net By systematically varying the substituents at these positions, chemists can generate libraries of molecules with a wide range of physicochemical properties, designed to interact with various biological targets and optimize for potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

Exploration of Indole Derivatives in Mechanistic Biology and Target Validation

Once a potential drug target is identified, small molecules are essential for validating its role in a disease and for studying the biological consequences of its modulation. nih.gov Indole derivatives have been instrumental in this area, particularly in oncology, where they have been used to probe the mechanisms of various cellular processes and validate numerous targets. nih.govresearchgate.net

Derivatives built upon the indole scaffold have been shown to interact with a wide array of biological targets involved in disease progression. nih.gov The functional groups on the this compound core can be systematically modified to explore structure-activity relationships (SAR) for a given target. By synthesizing a focused library of derivatives and testing their biological activity, researchers can identify the key molecular interactions required for target engagement and effect. This process is crucial for validating that the inhibition or activation of a specific target protein leads to the desired therapeutic outcome. For example, indole-based compounds have been developed as inhibitors of protein kinases, tubulin polymerization, and topoisomerases, allowing for detailed investigation into their roles in cancer cell proliferation and survival. nih.govnih.gov

Table 1: Selected Biological Targets of Indole-Based Compounds for Mechanistic Studies

| Target Class | Specific Example(s) | Role in Mechanistic Biology & Target Validation | Reference(s) |

|---|---|---|---|

| Protein Kinases | EGFR, VEGFR, CDK | Indole inhibitors are used to probe signaling pathways, validate kinases as cancer targets, and understand mechanisms of drug resistance. | nih.govnih.gov |

| Tubulin | - | Compounds that bind to tubulin disrupt microtubule dynamics, allowing for the study of the cell cycle, mitosis, and cellular transport. | nih.govnih.gov |

| Topoisomerases | Topoisomerase I/II | Inhibitors help elucidate the mechanisms of DNA replication and repair and validate these enzymes as targets for anticancer agents. | nih.gov |

| Histone Deacetylases (HDAC) | - | Indole-based HDAC inhibitors are tools to study epigenetic regulation and its role in gene expression and disease. | nih.gov |

| Aromatase | - | Used to investigate the role of estrogen signaling in hormone-dependent cancers and validate aromatase as a therapeutic target. | nih.govresearchgate.net |

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes for Diverse 4-amino-1H-indol-6-ol Analogs

The exploration of the chemical space around the this compound core is contingent upon the availability of efficient and versatile synthetic methodologies. While classical indole (B1671886) syntheses like the Fischer and Bartoli methods provide foundational routes, future efforts must focus on developing novel, sustainable, and scalable strategies to generate a diverse library of analogs. nih.gov

A significant area of development is the application of multicomponent reactions (MCRs). MCRs offer a highly efficient approach to constructing complex molecular architectures in a single step from readily available starting materials, which aligns with the principles of green chemistry by reducing waste and improving atom economy. rsc.orgnih.gov An innovative two-step MCR approach, for instance, allows for the synthesis of multi-substituted indole-2-carboxamides from anilines, glyoxal (B1671930) dimethyl acetal (B89532), formic acid, and isocyanides under mild, metal-free conditions. rsc.orgresearchgate.net Adapting such strategies to suitably substituted anilines could provide a direct and sustainable pathway to novel this compound derivatives. Another promising avenue is the development of chromatography- and catalyst-free methodologies, which further enhance the environmental and economic viability of the synthesis. acs.orgacs.org

Furthermore, late-stage functionalization techniques are emerging as powerful tools for modifying complex molecules. acs.org Transition-metal-catalyzed C-H functionalization, for example, allows for the direct introduction of various substituents at specific positions of the indole nucleus, which can be challenging to achieve through traditional methods. rsc.orgnih.gov Developing C-H functionalization protocols that are selective for the different positions of the this compound scaffold would enable rapid diversification and optimization of lead compounds. Electrocatalytic methods that avoid the need for chemical oxidants also represent a sustainable approach for creating substituted indoles. organic-chemistry.org

The table below summarizes emerging sustainable synthetic strategies applicable to the generation of this compound analog libraries.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Analogs |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants. | High efficiency, atom economy, and rapid generation of molecular diversity. rsc.orgnih.gov |

| Green Chemistry Approaches | Use of benign solvents (e.g., ethanol), catalyst-free conditions, and waste reduction. | Environmentally friendly, cost-effective, and safer synthetic processes. rsc.orgacs.org |

| C-H Functionalization | Direct modification of carbon-hydrogen bonds. | Late-stage diversification of complex scaffolds, avoiding lengthy de novo synthesis. rsc.org |

| Electrocatalytic Synthesis | Use of electricity to drive chemical reactions, often without external oxidants. | High efficiency and reduced reliance on stoichiometric chemical reagents. organic-chemistry.org |

By embracing these modern synthetic paradigms, researchers can efficiently construct a wide array of this compound analogs with varied substituents at different positions, which is crucial for systematic structure-activity relationship (SAR) studies and the identification of compounds with improved pharmacological profiles.

Integration of Advanced Computational Methodologies with Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational and experimental techniques offers a powerful paradigm for accelerating drug discovery. In the context of this compound, advanced computational methodologies can provide profound insights into its electronic structure, reactivity, and interactions with biological macromolecules, thereby guiding the rational design of new derivatives.

Density Functional Theory (DFT) is a particularly valuable tool for studying the structural and electronic properties of indole derivatives. researchgate.netsemanticscholar.orgniscpr.res.in DFT calculations can be employed to determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding charge transfer interactions and predicting reactivity. semanticscholar.orgacs.org For instance, DFT studies can elucidate polymerization mechanisms of indoles by calculating the relative stability of dimers and oligomers, which can inform the design of stable, non-aggregating analogs. researchgate.net Furthermore, computational methods can predict spectroscopic properties and analyze non-linear optical (NLO) properties, which could uncover novel applications for these compounds in materials science. semanticscholar.org

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for investigating the binding of this compound derivatives to their biological targets. researchgate.net These in silico techniques can predict the preferred binding modes, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and estimate the binding affinity of a ligand for a specific receptor. nih.gov This information is critical for understanding the molecular basis of biological activity and for guiding the optimization of lead compounds. For example, docking studies can help rationalize why certain substitutions on the indole ring enhance or diminish binding affinity for a particular target, such as the benzodiazepine (B76468) receptor. nih.gov Combining these computational predictions with experimental validation through biophysical assays and structural biology (e.g., X-ray crystallography) creates a robust feedback loop for iterative drug design.

The integration of these computational approaches is summarized in the table below.

| Computational Method | Application Area | Insights Gained for this compound Research |

| Density Functional Theory (DFT) | Electronic Structure & Reactivity | Understanding of stability, reaction mechanisms, and prediction of spectroscopic and electronic properties. researchgate.netniscpr.res.in |

| Molecular Docking | Ligand-Receptor Interactions | Prediction of binding poses and key interactions within a biological target's active site. researchgate.net |

| Molecular Dynamics (MD) Simulations | System Dynamics & Stability | Elucidation of the dynamic behavior of ligand-receptor complexes and conformational stability over time. nih.gov |

By leveraging these advanced computational tools, researchers can gain a deeper mechanistic understanding of the chemical and biological properties of this compound derivatives, leading to a more efficient and rational drug discovery process.

Exploration of New Biological Targets and Interaction Modalities for this compound Derivatives

The indole scaffold is recognized as a "privileged" structure in medicinal chemistry, owing to its ability to interact with a multitude of biological targets. mdpi.comresearchgate.net This versatility suggests that derivatives of this compound could be tailored to modulate a wide range of proteins and pathways implicated in various diseases. Future research should therefore extend beyond known targets to explore novel biological applications for this compound class.

A key area for exploration is the targeting of protein kinases. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indole nucleus is a common feature in many ATP-competitive kinase inhibitors. nih.gov The 4-amino and 6-hydroxyl groups of the this compound scaffold can serve as key hydrogen bond donors or acceptors, potentially enabling strong interactions within the ATP-binding pocket of various kinases. For example, azaindole-based compounds have been successfully developed as inhibitors of MAP4K1, a kinase involved in T-cell immunity. nih.gov Systematic screening of a this compound derivative library against a panel of kinases could uncover novel and selective inhibitors.

Another important class of targets are G-protein-coupled receptors (GPCRs), such as serotonin (B10506) (5-HT) receptors. Indole derivatives have a long history as ligands for various 5-HT receptor subtypes. researchgate.netbioworld.com For instance, certain 1-(arylsulfonyl)-1H-indole derivatives are antagonists of the 5-HT6 receptor, a target for CNS disorders. bioworld.com The specific substitution pattern of this compound could confer unique selectivity profiles across the GPCR family. Beyond orthosteric binding, the potential for allosteric modulation should also be investigated, as allosteric modulators can offer greater selectivity and a more nuanced pharmacological response. nih.gov

Furthermore, the ability of indole-based compounds to interact with DNA and modulate pathways involved in neurodegenerative diseases presents additional avenues for research. mdpi.comnih.gov The development of multi-target ligands, which can simultaneously engage several disease-relevant proteins, is a growing trend in drug discovery for complex multifactorial disorders like Alzheimer's disease. nih.govmdpi.comresearchgate.net The versatile this compound scaffold is well-suited for the design of such multi-target agents.

Potential new biological targets and modalities for this compound derivatives are outlined below.

| Biological Target Class | Therapeutic Area | Potential Interaction Modality |

| Protein Kinases (e.g., MAP4K1) | Oncology, Immunology | ATP-competitive inhibition. nih.gov |

| GPCRs (e.g., 5-HT Receptors) | CNS Disorders, Obesity | Orthosteric antagonism or allosteric modulation. nih.govbioworld.com |

| Enzymes in Neurodegeneration | Alzheimer's Disease | Inhibition of enzymes like cholinesterases. nih.gov |

| DNA | Oncology, Antimicrobial | Intercalation or groove binding. nih.gov |

By systematically exploring these and other novel biological targets, the therapeutic potential of the this compound scaffold can be significantly expanded, paving the way for the development of next-generation therapeutics for a range of unmet medical needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.